茚满-1,2-二酮-2-肟

描述

Synthesis Analysis

The synthesis of indan-1,2-dione derivatives involves several methods, including the oxidation of indane derivatives to produce isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione under subcritical conditions with molecular oxygen and H2O2. This process highlights a simple, economical, and environmentally benign approach for generating these compounds in a single step without the need for a catalyst, showcasing the versatility and accessibility of synthesizing indan-1,2-dione derivatives (Şimşek Kuş, 2013).

Molecular Structure Analysis

The molecular structure and vibrational studies of indan derivatives, including 1H-indene-1,3(2H)-dione, have been extensively analyzed using density functional theory (DFT) calculations. These studies reveal that the molecules exhibit non-planar configurations, contributing to their reactivity and polarity differences. The electronic properties, such as the frontier orbital energy gap and dipole moment, underscore the reactive and polar nature of these compounds, providing insights into their molecular behavior and potential chemical interactions (Prasad et al., 2010).

Chemical Reactions and Properties

In exploring the chemical reactions and properties, the copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones offers a concise synthesis route to 7,8-dihydroindolizin-5(6H)-ones and cyclohexanone-fused furans. This method demonstrates the substituent-controlled selective radical coupling process, highlighting the compound's versatility in undergoing various chemical transformations (Yang et al., 2023).

Physical Properties Analysis

The analysis of physical properties, particularly through theoretical and spectroscopic studies, provides a coherent picture of the tautomeric equilibrium in 2-substituted indan-1,3-diones. These investigations into the influence of substituents and solvent polarity on tautomeric equilibria contribute to a deeper understanding of the physical behavior of these compounds under various conditions, offering insights into their stability, solubility, and intermolecular interactions (Angelova et al., 2007).

Chemical Properties Analysis

The chemical properties of indan-1,2-dione derivatives, including their reactivity and potential for forming diverse molecular structures, are exemplified by the efficient green synthesis of novel functionalized molecules. Such synthetic approaches highlight the compound's capacity to participate in regioselective and stereoselective reactions, underscoring its utility in creating highly functionalized molecular hybrids and its significance in organic synthesis (Rajeswari et al., 2015).

科学研究应用

药理学应用: 茚满-1,3-二酮(茚满-1,2-二酮-2-肟的衍生物)已被研究其药理特性。例如,它们已在尿酸尿和利尿的背景下进行了研究,结果表明具有显着的药理作用(Woltersdorf 等人, 1984)。

互变异构平衡研究: 对与茚满-1,2-二酮-2-肟密切相关的 2-取代茚满-1,3-二酮的结构的研究揭示了在不同溶剂中互变异构平衡的见解。这种理解在有机化学和药物等领域至关重要(Angelova 等人, 2007)。

分子内质子转移: 对茚满-1,3-二酮衍生物(如 2-(羟氨基亚甲基)-茚满-1,3-二酮)的研究表明快速的分子内质子转移,这一现象在各种化学过程中很重要(Enchev 等人, 2005)。

抗凝特性: 已将茚满衍生物(如 1H-茚并-1,3(2H)-二酮)鉴定为抗凝剂,在防止血液凝固中起着至关重要的作用。这在医疗治疗和药物开发中具有重要意义(Prasad 等人, 2010)。

合成应用: 茚满衍生物用于合成取代的异苯并呋喃-1(3H)-酮和异苯并呋喃-1,3-二酮。此类合成应用在有机化学和材料科学中至关重要(Şimşek Kuş, 2013)。

多功能构建模块: 衍生物茚满-1,3-二酮作为各种应用中的多功能构建模块,从生物传感、生物成像到电子学。这突出了该化合物在各个科学领域的适应性(Pigot 等人, 2022)。

光致去除保护基团: 茚满-1,3-二酮的某些酯充当光致去除保护基团,在光化学和相关应用中很有用(Literák 等人, 2008)。

降脂活性: 茚满-1,3-二酮衍生物已被研究其在大鼠中的降脂活性,表明在治疗脂质紊乱中具有潜在应用(Murthy 等人, 1985)。

作用机制

Target of Action

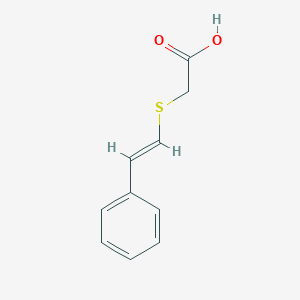

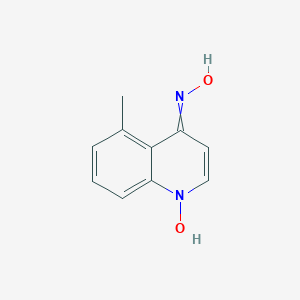

Indan-1,2-dione-2-oxime, also known as 2-Oximino-1-indanone, is an organic compound with the molecular formula C9H7NO2 It is known that the compound is used in the first stage of forensic identification of latent fingerprints .

Mode of Action

It is known to interact with amino acids left behind by the human hand, which may be developed into fingerprints . The results of this interaction are photographed with a special filter under a strong yellow-green fluorescent or green laser .

Biochemical Pathways

Its use in the development of latent fingerprints suggests it may interact with proteins or other biomolecules present in the residue left by human fingers .

Result of Action

The primary known result of the action of Indan-1,2-dione-2-oxime is the development of latent fingerprints. It is particularly useful for paper, and for items printed with thermal inks such as receipts . The compound interacts with amino acids left behind by the human hand, allowing for the visualization of fingerprints .

Action Environment

The action of Indan-1,2-dione-2-oxime can be influenced by environmental factors. For instance, the quality of fingerprints developed may depend on the surface on which they are found, the age of the fingerprints, and the conditions under which they were left . .

安全和危害

未来方向

属性

IUPAC Name |

(2E)-2-hydroxyimino-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXMSPEUDRDPH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

15028-10-1 | |

| Record name | 1, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oximino-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the hydrogen bonding behavior of Indan-1,2-dione 2-oxime in the solid state?

A1: Indan-1,2-dione 2-oxime molecules exhibit a planar geometry in the solid state and form dimers through tandem hydrogen bonding. [] This means that two hydrogen bonds form between each pair of molecules, creating a stable network. This information is crucial for understanding the compound's physical properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)